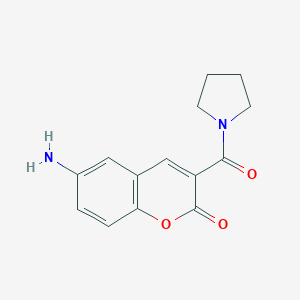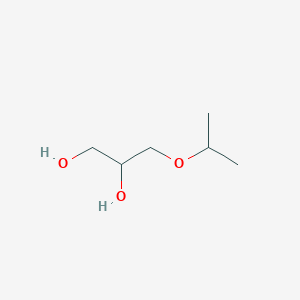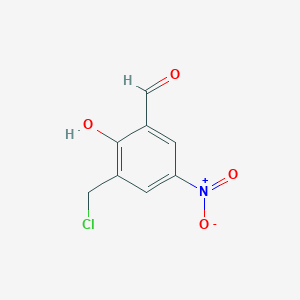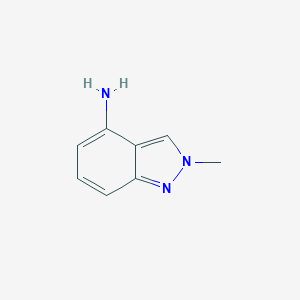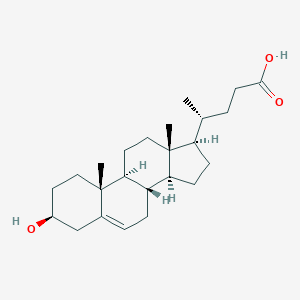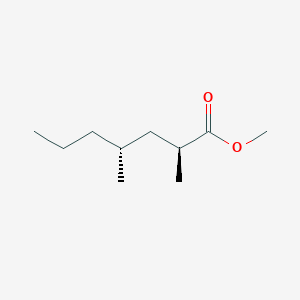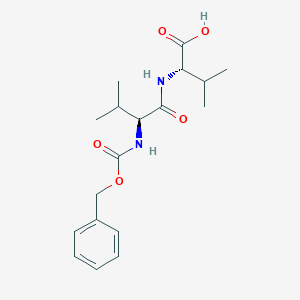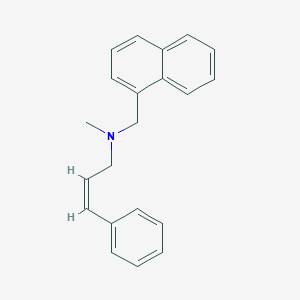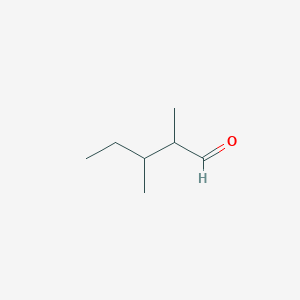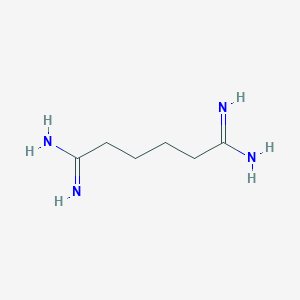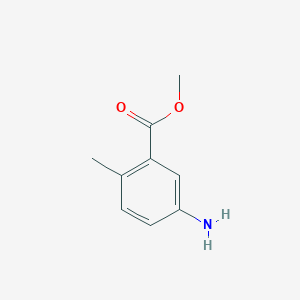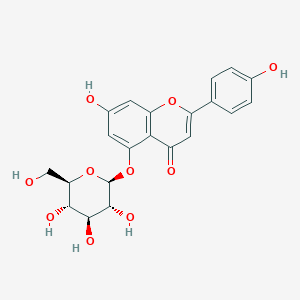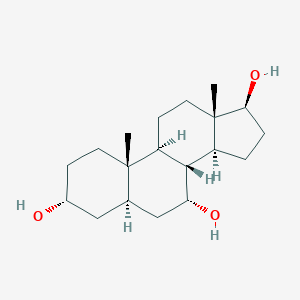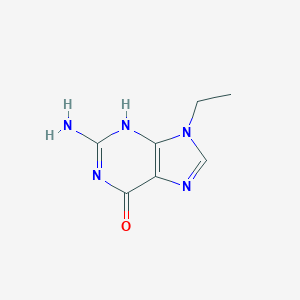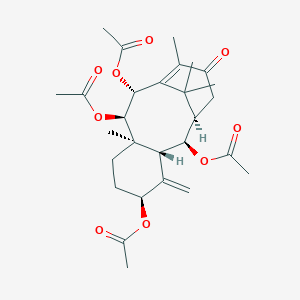
Taxinin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxinin H is a natural product that belongs to the daphnane-type diterpenoids family. It is found in the leaves of Taxus chinensis, a species of yew tree. Taxinin H has been a subject of interest in scientific research due to its potential as an anticancer agent.
Applications De Recherche Scientifique
Cardiovascular Protection
Taxifolin, a compound closely related to Taxinin H, has been identified to confer protection against myocardial ischemia/reperfusion injury. It enhances the recovery of ventricular function and modulates oxidative stress markers, significantly influencing the mitochondrial apoptosis pathway. This cardioprotective effect is crucial in mitigating cardiac-related disorders and promoting cardiovascular health (Tang et al., 2019).
Antimicrobial and Antiviral Activities
Hydrolysable Tannins, like Taxinin H, are recognized for their antimicrobial and antiviral activities. These compounds effectively combat various viruses, bacteria, and eukaryotic microorganisms, marking them as potential candidates in the development of new antimicrobial and antiviral agents. The specificity of their action and the potential to synergize with existing therapies make them a focal point in medicinal plant research (Buzzini et al., 2008).
Osteogenic Effects
Taxifolin has been found to stimulate the osteogenic differentiation of human bone marrow mesenchymal stem cells. It modulates key pathways, potentially through the antagonism of the NF-κB signaling pathway, suggesting its role in bone health and the treatment of bone-related diseases (Wang et al., 2017).
Oxidative DNA Damage Protection
Taxifolin exhibits strong antioxidant capabilities, protecting against oxidative DNA damage in vitro. It also shields zebrafish embryos from cadmium toxicity, indicating its potential as a protective agent against environmental and oxidative stressors (Manigandan et al., 2015).
Propriétés
Numéro CAS |
18530-10-4 |
|---|---|
Nom du produit |
Taxinin H |
Formule moléculaire |
C28H38O9 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C28H38O9/c1-13-20(33)12-19-24(35-16(4)30)23-14(2)21(34-15(3)29)10-11-28(23,9)26(37-18(6)32)25(36-17(5)31)22(13)27(19,7)8/h19,21,23-26H,2,10-12H2,1,3-9H3/t19-,21-,23-,24+,25+,26-,28+/m0/s1 |
Clé InChI |
REWKPSYPXPCBCQ-VDDMMWHUSA-N |
SMILES isomérique |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



